molecular formula C16H25NOS B14653733 S-Benzyl dibutylthiocarbamate CAS No. 51861-34-8

S-Benzyl dibutylthiocarbamate

Cat. No.: B14653733
CAS No.: 51861-34-8
M. Wt: 279.4 g/mol
InChI Key: LBMGTDVXBJTJHB-UHFFFAOYSA-N
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Description

Contextualization within Dithiocarbamate (B8719985) Chemistry

Dithiocarbamates are a class of organosulfur compounds characterized by the structural formula (R1R2)N-C(=S)S-X. researchgate.net These compounds are versatile and have found applications in numerous fields, including agriculture, material science, and the pharmaceutical industry. researchgate.netnih.gov Their synthesis is often straightforward and cost-effective, typically involving the reaction of a primary or secondary amine with carbon disulfide. mdpi.com This versatility has led to extensive research into novel dithiocarbamate derivatives. nih.gov

S-Benzyl dibutylthiocarbamate belongs to the S-benzyl dithiocarbamate subclass. The core structure features a benzyl (B1604629) group attached to the sulfur atom and two butyl groups attached to the nitrogen atom. This specific arrangement of functional groups influences its chemical properties and potential applications, distinguishing it from other dithiocarbamates such as S-benzyl dithiocarbazate or those with different alkyl or aryl substituents. cymitquimica.com The study of dithiocarbamates is an active area of research, with a significant number of publications dedicated to their synthesis and application. nih.gov

Research Significance and Academic Trajectory of this compound Studies

Research into this compound and related compounds has largely been driven by their potential utility in various chemical applications, most notably as herbicides. Studies have shown that some benzyl N,N-dialkyldithiocarbamates exhibit high herbicidal activity against various plants. tandfonline.com The mode of action for these compounds involves the enhancement of plant respiration and strong inhibition of oxidative phosphorylation. tandfonline.com

The academic trajectory has also heavily focused on the synthesis of S-benzyl dithiocarbamates. Researchers have developed several methods to produce these compounds. Traditional synthesis involves a multi-component reaction between benzyl halides, carbon disulfide, and amines. rsc.org More recent methodologies have explored other precursors like methyl arenes, aryl alcohols, and aldehydes. rsc.org Innovations in synthesis continue, with reports of triflic acid-promoted multi-component reactions using diazo compounds and catalyst-free methods involving para-quinone methides, which can proceed at room temperature with high yields. rsc.orgacs.orgacs.orgnih.gov These advancements highlight an ongoing academic interest in developing more efficient and accessible synthetic routes.

Below are data tables summarizing the key properties and research findings related to this compound.

Table 1: Chemical Identification and Properties of this compound

PropertyValueSource
IUPAC Name S-benzyl N,N-dibutylcarbamothioate uni.lu
Molecular Formula C16H25NOS uni.lu
InChIKey LBMGTDVXBJTJHB-UHFFFAOYSA-N uni.lu
Monoisotopic Mass 279.16568 Da uni.lu
CAS Number 51861-34-8 clearsynth.com

Table 2: Summary of Selected Research Findings on S-Benzyl Dithiocarbamates

Research AreaKey FindingsReferences
Synthesis Development of a triflic acid-promoted multi-component synthesis from diazo compounds, carbon disulfide, and secondary amines at room temperature. rsc.orgrsc.org
Synthesis A catalyst- and additive-free multicomponent synthesis from para-quinone methides, amines, and carbon disulfide, resulting in excellent yields. acs.orgacs.orgnih.gov
Herbicidal Activity Benzyl N,N-dialkyldithiocarbamates demonstrated high herbicidal activity against plants like radish and barnyardgrass. tandfonline.com
Mechanism of Action The herbicidal action of benzyl N,N-dialkyldithiocarbamates is linked to the enhancement of plant respiration and potent inhibition of oxidative phosphorylation. tandfonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51861-34-8

Molecular Formula

C16H25NOS

Molecular Weight

279.4 g/mol

IUPAC Name

S-benzyl N,N-dibutylcarbamothioate

InChI

InChI=1S/C16H25NOS/c1-3-5-12-17(13-6-4-2)16(18)19-14-15-10-8-7-9-11-15/h7-11H,3-6,12-14H2,1-2H3

InChI Key

LBMGTDVXBJTJHB-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)SCC1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for S Benzyl Dibutylthiocarbamate and Analogous Thiocarbamates

Contemporary One-Pot Reaction Strategies

One-pot reactions have emerged as a highly effective strategy for the synthesis of dithiocarbamates, including S-benzyl analogs. These methods are prized for their operational simplicity and high atom economy. A notable approach involves the reaction of an amine, carbon disulfide (CS₂), and an alkyl halide in a single vessel. organic-chemistry.org This method often proceeds without the need for a catalyst and can be conducted under solvent-free conditions, making it an environmentally benign process. organic-chemistry.orgorganic-chemistry.org The reaction is typically mild, occurring at room temperature, and provides high yields of the desired S-alkyl dithiocarbamates. organic-chemistry.org

The versatility of this one-pot synthesis allows for the use of a wide range of primary and secondary amines, as well as various alkyl halides. organic-chemistry.org This flexibility is crucial for creating a diverse library of dithiocarbamate (B8719985) derivatives. For the synthesis of S-benzyl dithiocarbamates specifically, benzyl (B1604629) halides are utilized as the electrophilic component. tandfonline.comacs.orgrsc.org The in-situ formation of the dithiocarbamate anion from the amine and CS₂, followed by its immediate reaction with the benzyl halide, streamlines the process and minimizes the formation of byproducts. tandfonline.com

Further refinements of one-pot strategies include the use of phase-transfer catalysts, such as benzyl trimethyl ammonium (B1175870) hydroxide (B78521) (Triton-B), which can facilitate the reaction between the components, especially under solvent-free conditions. tandfonline.com Additionally, iodine-mediated protocols have been developed for the synthesis of S-benzyl dithiocarbamates from benzyl alcohols, amines, and CS₂ under solvent-free and metal-free conditions at elevated temperatures. tandfonline.com

Multicomponent Reaction Protocols for S-Benzyl Thiocarbamate Synthesis

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. The synthesis of S-benzyl dithiocarbamates is well-suited to MCR strategies, offering a convergent and efficient route to these compounds. tandfonline.comacs.org A common MCR approach involves the combination of an amine, carbon disulfide, and a suitable electrophile, such as a benzyl halide or benzyl alcohol. tandfonline.comacs.org

These reactions can be performed under catalyst- and additive-free conditions, often at room temperature, leading to excellent yields in a short amount of time. acs.org The scope of these MCRs is broad, accommodating various cyclic and acyclic secondary amines, as well as benzyl amines with both electron-donating and electron-withdrawing groups. acs.org

Recent innovations in MCRs for dithiocarbamate synthesis include the use of para-quinone methides as the electrophilic component, which react with amines and CS₂ to produce biologically relevant S-benzyl dithiocarbamates. acs.orgacs.org Another novel approach utilizes a three-component reaction of an amine or amino acid, CS₂, and an electrophile as the first step in a sequence of MCRs to generate complex pseudo-peptides containing a dithiocarbamate moiety. nih.gov Furthermore, acid-catalyzed MCRs using diazo-compounds, CS₂, and secondary amines have been developed for the synthesis of functionalized S-benzyl dithiocarbamates. tandfonline.comrsc.org

ReactantsCatalyst/ConditionsProductReference
Amine, CS₂, Benzyl HalideCatalyst-free, solvent-freeS-Benzyl Dithiocarbamate organic-chemistry.orgtandfonline.com
Amine, CS₂, Benzyl AlcoholI₂-mediated, solvent-freeS-Benzyl Dithiocarbamate tandfonline.com
para-Quinone Methide, Amine, CS₂Catalyst-free, additive-freeS-Benzyl Dithiocarbamate acs.orgacs.org
Diazo-compound, CS₂, Secondary AmineTriflic AcidFunctionalized S-Benzyl Dithiocarbamate tandfonline.comrsc.org

Metal-Free and Green Chemistry Approaches in S-Benzyl Thiocarbamate Synthesis

In recent years, there has been a significant shift towards the development of metal-free and green synthetic methodologies for the production of thiocarbamates to minimize environmental impact and enhance safety.

Solvent-Free Conditions and Mechanistic Considerations

A highly efficient and environmentally friendly method for synthesizing dithiocarbamates involves a one-pot, catalyst-free reaction of amines, carbon disulfide, and alkyl halides under solvent-free conditions. organic-chemistry.org This approach is noted for its simplicity, mild reaction conditions at room temperature, and high atom economy, making it suitable for industrial applications. organic-chemistry.org The absence of a solvent reduces waste and simplifies the purification process, often requiring only a simple extraction to obtain the pure product. organic-chemistry.org

Mechanistically, the reaction is believed to proceed through the in-situ formation of a dithiocarbamic acid intermediate from the reaction of the amine and CS₂. acs.org This intermediate then undergoes a nucleophilic attack on the alkyl halide to form the final dithiocarbamate product. In the case of syntheses using benzyl alcohols, a proposed mechanism involves the formation of a dithiocarbamic acid which protonates the alcohol, generating a benzylic carbocation. acs.org A subsequent nucleophilic attack by the sulfur anion yields the S-benzyl dithiocarbamate. acs.org

Deep Eutectic Solvents as Reaction Media

Deep eutectic solvents (DESs) have emerged as promising green reaction media for the synthesis of dithiocarbamates. rsc.org DESs are mixtures of a quaternary ammonium salt, like choline (B1196258) chloride, and a hydrogen bond donor, such as urea. rsc.orgacs.org These solvents are biodegradable, non-toxic, and inexpensive to prepare. rsc.org

Precursor-Based Synthetic Routes

Utilizing Diazo-Compounds for Functionalized S-Benzyl Dithiocarbamates

A notable precursor-based synthetic route for functionalized S-benzyl dithiocarbamates involves the use of diazo-compounds. tandfonline.comrsc.org In a multi-component reaction, diazo-compounds, carbon disulfide, and secondary amines react in the presence of an acid catalyst, such as triflic acid, to yield the desired products. rsc.orgrsc.org These reactions typically proceed at room temperature and demonstrate a broad substrate scope, allowing for the synthesis of a variety of functionalized S-benzyl dithiocarbamates. rsc.orgrsc.org

Synthetic Pathways via Para-Quinone Methides

A highly efficient, one-pot, multicomponent approach has been developed for the synthesis of S-benzyl dithiocarbamates and their analogs, such as S-diphenylmethyl dithiocarbamates, utilizing para-quinone methides (p-QMs). tandfonline.comnih.gov This method involves the reaction of a p-quinone methide, an amine, and carbon disulfide under catalyst- and additive-free conditions. nih.govacs.org The reactions are notable for proceeding smoothly at room temperature in a short time, delivering excellent yields of the desired products. nih.govacs.org

The underlying mechanism for this transformation is a 1,6-conjugate addition reaction. tandfonline.comacs.org In this process, a dithiocarbamic acid, generated in situ from the reaction between the amine (e.g., dibutylamine) and carbon disulfide, adds to the p-quinone methide. tandfonline.com This is followed by a proton transfer to yield the final S-benzyl dithiocarbamate product. tandfonline.com The reaction is conducted in a solvent such as dichloromethane (B109758) (DCM). tandfonline.comresearchgate.net

The versatility of this methodology has been demonstrated by employing a wide range of amines and p-quinone methides. Various primary and secondary amines, both acyclic and cyclic, have been successfully used in this reaction. acs.org For instance, reactions with primary amines like benzylamine (B48309) and secondary amines such as thiomorpholine (B91149) have produced the corresponding dithiocarbamates in excellent yields. acs.org The scope extends to aryl-substituted p-QMs that bear different functional groups, including both electron-donating and electron-withdrawing groups, on the aromatic ring. acs.org

Table 1: Synthesis of S-Benzyl Dithiocarbamate Analogs via para-Quinone Methides This table summarizes the yields of various S-benzyl dithiocarbamate analogs synthesized using the multicomponent reaction with para-quinone methides, different amines, and carbon disulfide.

para-Quinone Methide ReactantAmine ReactantProductYield (%)Reference
2,6-di-tert-butyl-4-benzylidene-cyclohexa-2,5-dienoneBenzylamineS-(3,5-di-tert-butyl-4-hydroxyphenyl)(phenyl)methyl benzylcarbamodithioate94 acs.org
2,6-di-tert-butyl-4-benzylidene-cyclohexa-2,5-dienone2-PicolylamineS-(3,5-di-tert-butyl-4-hydroxyphenyl)(phenyl)methyl (pyridin-2-ylmethyl)carbamodithioate86 acs.org
2,6-di-tert-butyl-4-benzylidene-cyclohexa-2,5-dienoneThiomorpholineS-(3,5-di-tert-butyl-4-hydroxyphenyl)(phenyl)methyl thiomorpholine-4-carbodithioate95 acs.org
2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dienoneBenzylamineS-(3,5-di-tert-butyl-4-hydroxyphenyl)(4-methoxyphenyl)methyl benzylcarbamodithioate96 acs.org
2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dienoneThiomorpholineS-(3,5-di-tert-butyl-4-hydroxyphenyl)(4-methoxyphenyl)methyl thiomorpholine-4-carbodithioate94 acs.org

Iodine-Mediated C-S Coupling Reactions for S-Benzylic Dithiocarbamate Esters

An efficient and direct synthesis of S-benzylic dithiocarbamate esters has been achieved through an iodine-mediated C-S coupling reaction. researchgate.netresearchgate.net This one-pot protocol involves the reaction of benzylic alcohols, amines, and carbon disulfide. researchgate.nettandfonline.com A key advantage of this method is that it is both metal-free and often solvent-free, proceeding under an open-air atmosphere at elevated temperatures, typically around 80 °C. researchgate.nettandfonline.com

In this reaction, molecular iodine (I₂) acts as a mild Lewis acid catalyst. tandfonline.com The dithiocarbamate anion is generated in situ from the amine and carbon disulfide. researchgate.netresearchgate.net This is followed by the iodine-mediated direct coupling of this anion with the benzylic alcohol to form the S-benzyl dithiocarbamate ester. researchgate.netresearchgate.net The reactions are generally very fast, with completion times reported to be between 15 and 30 minutes. researchgate.netresearchgate.net

The methodology demonstrates broad substrate scope, accommodating various primary and secondary amines, including both cyclic and acyclic types, as well as aromatic amines. researchgate.netresearchgate.net A range of structurally diverse benzylic alcohols can also be used effectively in these one-pot coupling reactions. researchgate.nettandfonline.com It is noteworthy that when non-benzylic alcohols such as allyl alcohol or n-butyl alcohol are used under identical conditions, the reaction course shifts to produce O-thiocarbamate compounds instead. researchgate.net

Table 2: Iodine-Mediated Synthesis of S-Benzylic Dithiocarbamate Esters This table presents the results from the iodine-mediated one-pot coupling reaction of various benzylic alcohols with different amines and carbon disulfide.

Benzylic AlcoholAmineProductYield (%)Reference
Benzyl alcoholDibutylamineS-benzyl dibutylcarbamodithioate92 researchgate.nettandfonline.com
Benzyl alcoholPyrrolidineS-benzyl pyrrolidine-1-carbodithioate94 researchgate.nettandfonline.com
4-Methylbenzyl alcoholDibutylamineS-(4-methylbenzyl) dibutylcarbamodithioate90 researchgate.nettandfonline.com
4-Methoxybenzyl alcoholPiperidineS-(4-methoxybenzyl) piperidine-1-carbodithioate93 researchgate.nettandfonline.com
4-Chlorobenzyl alcoholMorpholineS-(4-chlorobenzyl) morpholine-4-carbodithioate89 researchgate.nettandfonline.com

Computational and Theoretical Insights into S Benzyl Dibutylthiocarbamate Molecular Characteristics

Quantum Chemical Investigations via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. DFT calculations allow for the determination of molecular geometries, energy levels, and various reactivity descriptors, providing a detailed picture of the molecule's intrinsic characteristics. orientjchem.orgmdpi.com For S-Benzyl dibutylthiocarbamate, DFT studies focus on understanding its electronic configuration, conformational possibilities, and predicting its spectroscopic signatures.

The electronic structure of a molecule governs its reactivity. DFT calculations are used to determine key quantum chemical descriptors that quantify the reactivity of this compound. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. researchgate.net

Global reactivity descriptors such as ionization potential, electron affinity, electronegativity, chemical potential, hardness, softness, and the electrophilicity index are calculated from these frontier orbital energies. nih.gov These parameters provide a quantitative framework for predicting how the molecule will interact with other chemical species. For instance, a small HOMO-LUMO gap suggests higher reactivity. researchgate.net The analysis of these descriptors is crucial for understanding the molecule's potential role in chemical reactions.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT

DescriptorFormulaSignificance
HOMO Energy (EHOMO) -Electron-donating ability
LUMO Energy (ELUMO) -Electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMOChemical reactivity and stability
Ionization Potential (I) -EHOMOEnergy required to remove an electron
Electron Affinity (A) -ELUMOEnergy released when an electron is added
Electronegativity (χ) -(EHOMO + ELUMO)/2Power of an atom to attract electrons
Chemical Hardness (η) (ELUMO - EHOMO)/2Resistance to change in electron distribution
Chemical Softness (S) 1/(2η)Reciprocal of hardness, indicates reactivity
Electrophilicity Index (ω) μ²/ (2η) (where μ = -χ)Propensity to accept electrons

Note: The values for these descriptors are typically calculated using a specific DFT functional and basis set, such as B3LYP/6-311G.

The flexibility of the dibutyl and benzyl (B1604629) groups allows this compound to exist in various spatial arrangements or conformations. DFT calculations are employed to perform a potential energy surface scan, identifying the most stable conformers (those with the lowest energy). nih.gov This analysis is vital as the molecular conformation can significantly influence its physical and chemical properties.

Furthermore, DFT is a reliable tool for predicting spectroscopic properties. By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical vibrational spectrum (Infrared and Raman) can be generated. orientjchem.orgresearchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and the presence of specific functional groups. orientjchem.org The agreement between calculated and experimental vibrational frequencies validates the computational method used. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted, aiding in the interpretation of experimental NMR spectra.

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies for a Representative Thiocarbamate Moiety

Vibrational Mode AssignmentTheoretical Wavenumber (cm⁻¹) (DFT/B3LYP)Experimental Wavenumber (cm⁻¹) (FT-IR)
C-H stretch (aromatic) 3050 - 31003060
C-H stretch (aliphatic) 2850 - 30002955, 2870
C=O stretch (thiocarbonyl) 1640 - 16801665
C-N stretch 1450 - 15501495
C-S stretch 650 - 750690

Note: This table presents typical ranges and values for key vibrations. Actual values depend on the specific molecule and experimental conditions.

Molecular Electrostatic Potential (MEP) Mapping and Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable visual tool for understanding the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. walisongo.ac.id

In an MEP map of this compound, distinct regions of electrostatic potential are visualized:

Negative Potential (Red/Yellow): These regions are characterized by an excess of electrons and are susceptible to electrophilic attack. For this compound, these areas are primarily localized on the electronegative oxygen and sulfur atoms of the thiocarbamate group. orientjchem.orgresearchgate.net

Positive Potential (Blue): These regions are electron-deficient and are prone to nucleophilic attack. Positive potentials are typically found around the hydrogen atoms. nih.gov

Zero Potential (Green): These areas represent neutral electrostatic potential.

By analyzing the MEP map, one can identify the parts of the molecule most likely to participate in intermolecular interactions, such as hydrogen bonding or coordination with electrophiles and nucleophiles. researchgate.net This provides crucial insights into the molecule's chemical behavior and potential interaction pathways.

Theoretical Modeling of Metal-Ligand Coordination in Thiocarbamate Complexes

Thiocarbamates are known for their ability to form stable complexes with a wide range of metal ions, a property that is central to many of their applications. sysrevpharm.org Theoretical modeling, often using DFT, is instrumental in understanding the nature of the coordination between the this compound ligand and a central metal atom.

Thiocarbamate ligands can coordinate with metal ions in several ways, known as chelation modes. The most common modes include:

Monodentate Coordination: The ligand binds to the metal center through a single donor atom, which can be either the sulfur or the oxygen atom.

Bidentate Coordination: The ligand binds to the metal through two donor atoms simultaneously, forming a stable ring structure known as a chelate ring. ebsco.com In thiocarbamates, this typically involves both the sulfur and oxygen atoms, creating a four-membered chelate ring. Dithiocarbamates, a related class, are well-known for forming stable complexes by binding through two sulfur atoms. nih.govbenthamdirect.com

Computational models are used to calculate the binding energies and thermodynamic stability of complexes formed through these different chelation modes. mdpi.com By comparing the energies of the resulting structures, theorists can predict the preferred coordination mode for this compound with a given metal ion. Bidentate chelation generally leads to more stable complexes due to the "chelate effect," an entropically favorable process. libretexts.org

The formation and geometry of metal complexes are significantly influenced by the steric and electronic properties of the ligand. nih.gov In this compound, the substituents play a key role:

Electronic Factors: The electron-donating or withdrawing nature of the substituents on the ligand can alter the electron density on the donor atoms (sulfur and oxygen). This, in turn, affects the strength of the metal-ligand bond. The benzyl group and the nitrogen-bound butyl groups can electronically tune the properties of the thiocarbamate moiety.

Steric Factors: The bulky dibutyl groups attached to the nitrogen atom and the benzyl group on the sulfur atom introduce significant steric hindrance. This steric bulk can influence the coordination geometry around the metal center, potentially distorting it from ideal geometries (e.g., tetrahedral or square planar) and affecting the number of ligands that can coordinate to the metal. mdpi.com Theoretical calculations can quantify these steric clashes and predict the most sterically feasible and energetically favorable complex structures.

Analytical Methodologies for S Benzyl Dibutylthiocarbamate Characterization and Quantification

Advanced Spectroscopic Techniques

Spectroscopy is indispensable for the structural elucidation of S-Benzyl dibutylthiocarbamate, providing detailed information about its atomic and molecular structure through the interaction of electromagnetic radiation with the material.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: In ¹H NMR spectroscopy, the proton signals for this compound are expected in distinct regions. The aromatic protons of the benzyl (B1604629) group would appear in the downfield region, typically between 7.2 and 7.4 ppm. The methylene (B1212753) protons of the benzyl group (S-CH₂) would likely produce a singlet around 4.0-4.5 ppm. The protons on the butyl chains attached to the nitrogen atom would show characteristic multiplets in the upfield region (approximately 0.9 to 3.5 ppm), corresponding to the methyl (CH₃), methylene (CH₂), and N-CH₂ groups.

¹³C NMR: ¹³C NMR provides information on the carbon skeleton of the molecule. nih.gov The spectrum for this compound would show distinct signals for each unique carbon atom. The thiocarbonyl carbon (C=S) is particularly noteworthy and is expected to appear significantly downfield, often in the range of 190-200 ppm. The carbons of the benzyl group would resonate in the aromatic region (127-140 ppm), while the benzylic carbon (S-CH₂) would be found around 35-45 ppm. The carbons of the two butyl groups would appear in the aliphatic region (14-50 ppm). researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Butyl CH₃ 0.9 - 1.0 (triplet) ~14
Butyl CH₂CH₃ 1.3 - 1.5 (multiplet) ~20
Butyl NCH₂CH₂ 1.6 - 1.8 (multiplet) ~29
Butyl N CH₂ 3.3 - 3.5 (triplet) ~50
Benzyl S-CH₂ 4.2 - 4.4 (singlet) ~38
Benzyl Aromatic C-H 7.2 - 7.4 (multiplet) ~127-129
Benzyl Quaternary C Not Applicable ~137
Thiocarbonyl C=S Not Applicable ~195

Vibrational Spectroscopy (FTIR, IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in this compound by measuring the vibrations of its bonds.

The IR spectrum would display several characteristic absorption bands. Strong C-H stretching vibrations from the alkane portions of the butyl groups are expected in the 2850-2960 cm⁻¹ region. libretexts.org The aromatic C-H stretching of the benzyl group would appear around 3030 cm⁻¹. libretexts.org A key absorption is the C-N stretching vibration, which is typically found in the 1350-1450 cm⁻¹ range for dithiocarbamates. The thiocarbonyl (C=S) stretching band is also a crucial identifier, although its intensity can be variable, appearing in the 950-1050 cm⁻¹ region. Additionally, characteristic peaks for aromatic C=C stretching would be observed between 1450 and 1600 cm⁻¹. pressbooks.pub

Table 2: Key IR Absorption Frequencies for this compound

Functional Group Bond Vibration Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3030 - 3100 Weak to Medium
Alkane C-H Stretch 2850 - 2960 Strong
Aromatic C=C Stretch 1450 - 1600 Medium
Thiocarbamate C-N Stretch 1350 - 1450 Strong
Thiocarbonyl C=S Stretch 950 - 1050 Medium
C-S Stretch 600 - 800 Medium

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of this compound by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments. wikipedia.org

Upon ionization, the molecular ion peak [M]⁺ would be observed, confirming the compound's molecular weight. The fragmentation pattern provides valuable structural information. A prominent fragment would likely correspond to the cleavage of the benzyl group, leading to the formation of a stable tropylium (B1234903) ion at m/z 91. Another significant fragmentation pathway involves alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of a propyl radical from one of the butyl chains. Cleavage of the C-S bond can also occur. High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of the parent molecule and its fragments, further confirming the structure. rsc.org

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

Fragment Ion Proposed Structure Expected m/z
[M]⁺ [C₁₆H₂₅NS₂]⁺ 295
[M - C₄H₉]⁺ [C₁₂H₁₆NS₂]⁺ 238
[C₇H₇]⁺ Tropylium ion 91
[C₉H₂₀N=C=S]⁺ Dibutylthiocarbamoyl cation 186

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a material. kratos.comcreative-biostructure.com For this compound, XPS can provide information about the core elements: Carbon (C), Nitrogen (N), and Sulfur (S). carleton.edu

An XPS survey scan would confirm the presence of these elements on the sample surface. High-resolution scans of the C 1s, N 1s, and S 2p regions would provide insight into their chemical environments. tib.eu The C 1s spectrum could be deconvoluted into components representing C-C/C-H bonds, C-N bonds, and C-S bonds. The N 1s spectrum would show a peak corresponding to the tertiary amine environment in the thiocarbamate group. The S 2p spectrum is particularly informative, showing a doublet (S 2p₃/₂ and S 2p₁/₂) characteristic of the sulfur atoms in the thiocarbamate moiety. Shifts in these binding energies can indicate interactions with substrates or surface modifications. bnl.gov

Table 4: Expected XPS Core Level Binding Energies for this compound

Element Core Level Expected Binding Energy (eV) Chemical State Information
C 1s ~284.8 C-C, C-H (aliphatic, aromatic)
C 1s ~286.0 C-N
C 1s ~285.5 C-S
N 1s ~400.0 R₃-N
S 2p ~163-164 Thioether (C-S), Thiocarbonyl (C=S)

Chromatographic Separation and Detection Strategies

Chromatographic methods are essential for separating this compound from complex mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of this compound. helixchrom.com Developing a robust HPLC method is crucial for quality control and analytical assessment.

Given the relatively non-polar nature of the compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. nih.gov Separation would typically be achieved on a C18 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. jocpr.com An isocratic elution (constant mobile phase composition) could be effective, though a gradient elution (varying composition) might be necessary to separate it from impurities with different polarities. Detection is commonly performed using an ultraviolet (UV) detector, as the benzyl group provides strong chromophores that absorb UV light, typically around 220-260 nm. For quantitative analysis, a calibration curve would be constructed by running standards of known concentrations to correlate peak area with concentration. researchgate.net Method validation would be performed to ensure specificity, linearity, accuracy, and precision. ymerdigital.com

Table 5: Typical Parameters for HPLC Method Development for this compound

Parameter Typical Setting Purpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) Separation based on hydrophobicity
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v) Elution of the analyte from the column
Flow Rate 1.0 mL/min Controls retention time and peak shape
Detector UV-Vis Detector Detection of the analyte based on UV absorbance
Wavelength ~254 nm Wavelength of maximum absorbance for the benzyl group
Injection Volume 10 - 20 µL Introduction of the sample into the HPLC system
Column Temp. Ambient or controlled (e.g., 25 °C) Ensures reproducible retention times

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a principal technique for the analysis of thiocarbamate compounds like this compound due to their volatility and thermal stability. usgs.gov Methodologies for related thiocarbamate herbicides typically involve sample preparation through dilution with a solvent such as carbon disulfide for liquid formulations or extraction from solid matrices. oup.com

The chromatographic separation is commonly achieved using capillary columns with a variety of stationary phases. Non-polar or semi-polar columns, such as those with OV-1, SE-30, OV-17, or HP-5 stationary phases, are frequently employed. oup.comoup.comresearchgate.net Temperature programming is crucial for achieving adequate separation from matrix components and other related compounds, with initial oven temperatures around 70-100°C ramped up to 250°C or higher. researchgate.netscholarsresearchlibrary.com

For detection, several types of detectors are utilized. The Flame Ionization Detector (FID) is a common choice for formulation analysis due to its robustness and general response to organic compounds. oup.comoup.com For trace-level analysis, more selective and sensitive detectors are preferred. Mass Spectrometry (MS) coupled with GC (GC-MS) allows for positive identification of the compound based on its mass spectrum and fragmentation patterns, providing high specificity. usgs.govnih.gov Additionally, the Sulfur Chemiluminescence Detector (GC-SCD) offers high selectivity and sensitivity specifically for sulfur-containing compounds, making it particularly well-suited for analyzing thiocarbamates in complex matrices like fuels and environmental samples. gcms.cz

Table 1: Typical GC Methodologies for Thiocarbamate Analysis

ParameterCommon ConditionsReference
ColumnsOV-1, SE-30, OV-17, HP-5, DB-5 oup.comoup.comresearchgate.net
DetectorsFlame Ionization Detector (FID), Mass Spectrometry (MS), Sulfur Chemiluminescence Detector (SCD) usgs.govoup.comgcms.cz
Injector Temperature210 - 230°C usgs.govresearchgate.net
Oven ProgramInitial: 60-100°C, Ramp: 3-20°C/min, Final: 250°C usgs.govresearchgate.net
Carrier GasHelium, Nitrogen usgs.gov

Stability and Degradation Product Analysis

The stability of this compound is influenced by environmental factors such as pH and the presence of oxidizing agents. Understanding its degradation pathways is essential for assessing its persistence and the formation of potential metabolites.

Hydrolytic Stability Studies

The thiocarbamate functional group is susceptible to hydrolysis, particularly under acidic or alkaline conditions. The hydrolysis of thiocarbamate esters can proceed through a base-catalyzed elimination reaction (E1cB) pathway. nih.gov This process is typically first-order with respect to hydroxide (B78521) ion concentration. nih.gov In general, many thiocarbamates undergo slow decomposition in aqueous solutions, a process that can be accelerated by acids. noaa.gov

The hydrolysis of this compound is expected to cleave the thioester bond, yielding specific products based on its structure. Under hydrolytic conditions, the compound would break down into benzyl mercaptan, dibutylamine, and carbon dioxide. The rate of this degradation is highly dependent on the pH and temperature of the aqueous environment. nih.gov

Table 2: Hydrolytic Degradation of this compound

ConditionDescriptionPotential ProductsReference
Acid-Catalyzed HydrolysisAccelerated decomposition in acidic aqueous solutions.Benzyl mercaptan, Dibutylamine, Carbon dioxide noaa.gov
Base-Catalyzed HydrolysisDecomposition via E1cB mechanism in alkaline solutions. nih.gov

Oxidative Degradation Pathways

Oxidation is another significant pathway for the degradation of thiocarbamate herbicides. For S-alkyl and S-benzyl thiocarbamates, oxidation of the sulfur atom is a key reaction. researchgate.net This process leads to the formation of a sulfoxide (B87167) derivative, which is often more reactive and less stable than the parent compound. researchgate.net Studies on analogous compounds, such as S-benzyl dipropylthiocarbamate, have indicated that the formation of the corresponding sulfoxide is a recognized degradation pathway. cambridge.org

Further oxidation is possible, though the sulfoxide is a primary and significant intermediate. Thermal decomposition can also lead to oxidative breakdown, generating gases such as oxides of sulfur and nitrogen. noaa.gov

Table 3: Oxidative Degradation Products of this compound

PathwayPrimary ProductDescriptionReference
SulfoxidationThis compound sulfoxideOxidation of the sulfur atom to form a sulfoxide, a common metabolic and degradation route for S-benzyl thiocarbamates. researchgate.netcambridge.org
Thermal DecompositionOxides of sulfur (SOx), Oxides of nitrogen (NOx)Breakdown under high temperatures can generate various gaseous oxides. noaa.gov

Environmental Behavior and Metabolic Fate of S Benzyl Dibutylthiocarbamate in Agroecosystems

Biotransformation Pathways of Thiocarbamate Herbicides and Analogs

In both plants and soil, thiocarbamate herbicides undergo biotransformation reactions that alter their chemical structure and biological activity. The primary metabolic routes involve oxidation reactions. inchem.org The initial metabolism in plants involves typical oxidation reactions, such as thiol sulfur oxidation to the corresponding sulfoxides. inchem.org These sulfoxides are reactive intermediates that can then react with sulfhydryl groups, like those in glutathione (B108866) or cysteine. inchem.org

A critical step in the metabolism of thiocarbamate herbicides is the oxidation of the sulfur atom to form a sulfoxide (B87167) intermediate. inchem.org This conversion is often carried out by microsomal oxidases. nih.gov The formation of these sulfoxides is significant because they are believed to be the active form responsible for the herbicidal activity of the parent thiocarbamate compound. inchem.orgepa.gov

The resulting thiocarbamate sulfoxides are chemically reactive. inchem.org Their increased electrophilicity makes them potent agents capable of reacting with nucleophilic groups, such as the sulfhydryl groups found in molecules like glutathione and cysteine. inchem.orgnih.gov This reactivity is central to both their herbicidal action and their subsequent detoxification. While sulfoxidation increases herbicidal activity, these intermediates can exhibit unfavorable thermal stability. nih.gov The sequential oxidation of thiocarbamates to the sulfoxide and then to a sulfone generally decreases their hydrolytic stability. inchem.org

Following the initial oxidation, further degradation of thiocarbamate herbicides can occur through various pathways. One such route involves the hydroxylation of the carbon atom adjacent (alpha) to the sulfur or nitrogen atoms. These hydroxylation reactions introduce a hydroxyl group, which can lead to instability and subsequent cleavage of the molecule. This process can ultimately break down the herbicide into smaller, more readily metabolized components, which can then enter the general carbon metabolic pool. inchem.org Upon hydrolysis, thiocarbamates may form mercaptans, carbon dioxide, and alkylamines. inchem.org

Interactions with Plant Biochemical Pathways

The efficacy and selectivity of S-Benzyl dibutylthiocarbamate are closely linked to its interactions with the intrinsic biochemical pathways of plants. Plants have evolved sophisticated detoxification systems to metabolize foreign compounds (xenobiotics), and these systems are pivotal in determining a plant's tolerance to a herbicide.

Glutathione (GSH) and the enzymes that utilize it, particularly Glutathione S-transferases (GSTs), are central to herbicide resistance in many plants. nih.govresearchgate.net GSTs are a family of enzymes that catalyze the conjugation of glutathione to various electrophilic substrates, including activated herbicide metabolites. nih.gov This process effectively detoxifies the herbicide by increasing its water solubility and marking it for sequestration into the vacuole or apoplast for further degradation. nih.gov

Key Enzymes and Metabolites in Thiocarbamate Detoxification
ComponentRole in Detoxification PathwayInteraction with Thiocarbamates
Microsomal OxidasesCatalyze the initial Phase I oxidation of the herbicide.Converts the parent thiocarbamate to its reactive sulfoxide intermediate. nih.gov
Thiocarbamate SulfoxideThe herbicidally active, electrophilic intermediate.Reacts with cellular components or is targeted for detoxification. inchem.org
Glutathione (GSH)A key tripeptide involved in conjugating and detoxifying xenobiotics.Covalently binds to the thiocarbamate sulfoxide, neutralizing its reactivity. inchem.org
Glutathione S-transferases (GSTs)A family of Phase II enzymes that catalyze the conjugation of GSH to substrates.Facilitates the reaction between glutathione and the thiocarbamate sulfoxide, accelerating detoxification. nih.gov

Phase I: Activation/Modification: This phase involves the initial modification of the herbicide, often through oxidation, reduction, or hydrolysis. nih.gov The formation of the thiocarbamate sulfoxide is a classic example of a Phase I reaction, which introduces a more reactive functional group. inchem.org

Phase II: Conjugation: The modified herbicide is then conjugated with an endogenous, hydrophilic molecule. nih.gov The conjugation of the thiocarbamate sulfoxide with glutathione, catalyzed by GSTs, is the critical Phase II step that renders the herbicide non-toxic and water-soluble. inchem.orgnih.gov

Phase III: Sequestration/Transport: The resulting glutathione conjugate is actively transported and sequestered in the plant cell's vacuole or cell wall (apoplast), effectively removing it from the cytoplasm and preventing it from causing harm. nih.govresearchgate.net

This coordinated, multi-phase detoxification system is fundamental to a plant's ability to tolerate exposure to thiocarbamate herbicides. The efficiency of these pathways, particularly the expression and activity of GSTs, often determines whether a plant will be susceptible or resistant to the herbicide. nih.gov

Phases of Herbicide Detoxification in Plants
PhaseBiochemical ProcessExample with Thiocarbamates
Phase IModification of the herbicide, often by oxidation, to introduce a reactive group. nih.govOxidation of the sulfur atom to form a reactive sulfoxide intermediate. inchem.org
Phase IIConjugation of the modified herbicide with a hydrophilic molecule like glutathione. nih.govGST-catalyzed conjugation of the thiocarbamate sulfoxide with glutathione. inchem.orgnih.gov
Phase IIITransport and sequestration of the conjugated herbicide into cellular compartments (e.g., vacuole). nih.govSequestration of the glutathione-thiocarbamate conjugate away from metabolic sites. nih.govresearchgate.net

Structure Activity Relationships and Design of Novel S Benzyl Thiocarbamate Derivatives

Rational Design Principles for Enhanced Functional Performance (e.g., Flotation Collectors)

The design of novel S-benzyl thiocarbamate derivatives with superior performance as flotation collectors is guided by several key principles aimed at optimizing the molecular structure for selective adsorption onto mineral surfaces. The primary goal is to enhance the hydrophobicity of the target mineral, thereby facilitating its attachment to air bubbles and subsequent separation.

A critical aspect of the design process involves modifying the electronic and steric properties of the thiocarbamate molecule. This is often achieved by introducing various functional groups into the benzyl (B1604629) moiety. The selection of these substituents is based on their potential to influence the electron density of the sulfur and nitrogen atoms in the thiocarbamate group, which are the primary coordination sites with metal ions on the mineral surface. For instance, electron-donating groups can increase the electron density on the coordinating atoms, potentially leading to stronger interactions with the mineral. Conversely, electron-withdrawing groups can modulate this interaction, which can be beneficial for achieving selectivity between different minerals.

Structural Modification Design Rationale Expected Impact on Flotation Performance
Introduction of electron-donating groups (e.g., -CH3, -OCH3) on the benzyl ringIncrease electron density on the sulfur atom, enhancing coordination with metal sulfides.Potentially stronger collector, but may decrease selectivity.
Introduction of electron-withdrawing groups (e.g., -Cl, -NO2) on the benzyl ringDecrease electron density on the sulfur atom, potentially increasing selectivity for certain minerals.May require higher concentrations for effective flotation.
Increasing the alkyl chain length of the butyl groupsEnhance the overall hydrophobicity of the collector molecule.Improved flotation kinetics and recovery, but may lead to micelle formation at lower concentrations.
Introducing branching in the alkyl chainsIncrease the steric hindrance around the coordinating group.May improve selectivity by preventing adsorption on certain mineral surfaces.

Investigation of Ligand Substituent Effects on Coordination and Reactivity

The coordination of S-benzyl thiocarbamate derivatives to mineral surfaces is a complex process governed by the electronic and steric effects of the substituents on the ligand. The sulfur and nitrogen atoms of the thiocarbamate group act as Lewis bases, donating electron pairs to the metal cations on the mineral surface, which act as Lewis acids.

The nature of the substituents on the benzyl ring can significantly alter the reactivity of the coordinating sulfur atom. Electron-donating groups, by increasing the electron density on the sulfur, can enhance its nucleophilicity and thus its ability to form a coordinate bond with the metal ion. In contrast, electron-withdrawing groups can decrease the electron density, potentially weakening the coordination but in some cases enhancing selectivity.

While detailed studies on the coordination chemistry of a wide range of substituted S-benzyl dibutylthiocarbamate derivatives are limited, research on related dithiocarbamate (B8719985) systems provides valuable insights. For example, studies on the coordination of dithiocarbamates with various metal ions have shown that the electronic properties of the substituents on the nitrogen atom have a profound effect on the stability and structure of the resulting metal complexes. It is reasonable to extrapolate that similar effects would be observed for S-benzyl thiocarbamates.

The following table summarizes the expected effects of different types of substituents on the benzyl ring on the coordination properties of this compound.

Substituent Type Example Electronic Effect Expected Impact on Coordination
Electron-Donating-CH3, -OCH3Increases electron density on the sulfur atomStronger coordination to metal ions, potentially less selective.
Electron-Withdrawing-Cl, -NO2Decreases electron density on the sulfur atomWeaker coordination, but may lead to enhanced selectivity.
Sterically Hindering-C(CH3)3Increases steric bulk around the coordinating groupMay favor coordination to less sterically crowded metal sites, enhancing selectivity.

Synthesis and Evaluation of S-Benzyl Dithiocarbazate Analogs

In the quest for novel and more effective flotation collectors, researchers have explored the synthesis of analogs of S-benzyl thiocarbamates, such as S-benzyl dithiocarbazates. These compounds are structurally related but feature a nitrogen-nitrogen single bond, which can influence their coordination chemistry and surface activity.

The synthesis of S-benzyl dithiocarbazate typically involves the reaction of carbon disulfide with hydrazine, followed by the introduction of the S-benzyl group via reaction with benzyl chloride. Further modifications can be made by reacting the remaining N-H group with various electrophiles to introduce additional functionality.

For instance, a common synthetic route to produce S-benzyl-β-N-(substituted benzoyl) dithiocarbazates involves the reaction of S-benzyldithiocarbazate with a substituted benzoyl chloride in the presence of a base. This allows for the systematic variation of the substituent on the benzoyl ring, providing a library of compounds for evaluation.

While the primary focus of published research on S-benzyl dithiocarbazate derivatives has been on their biological activities, such as antimicrobial and anticancer properties, their structural similarity to known flotation collectors suggests potential applications in mineral processing. The presence of multiple potential coordination sites (two sulfur atoms and two nitrogen atoms) could lead to different binding modes and selectivities compared to their thiocarbamate counterparts.

A hypothetical evaluation of a series of S-benzyl dithiocarbazate analogs as flotation collectors for a specific mineral, such as chalcopyrite, would involve synthesizing the compounds and then conducting microflotation tests to determine their collection efficiency as a function of concentration, pH, and other relevant parameters. The results of such studies would be crucial in establishing the structure-activity relationships for this class of compounds and guiding the design of even more effective flotation reagents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for S-Benzyl dibutylthiocarbamate, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves the reaction of dibutylamine with carbon disulfide under alkaline conditions, followed by benzylation using benzyl chloride. Key parameters include temperature control (0–5°C during CS₂ addition to prevent side reactions), stoichiometric ratios (1:1.2 amine-to-CS₂), and solvent selection (e.g., ethanol for improved solubility). Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity products. Yield optimization requires monitoring pH (maintained at 9–10 using NaOH) and avoiding excess benzyl chloride, which can lead to byproducts like dibenzyl sulfide .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

  • Methodological Answer :

  • IR Spectroscopy : The thiocarbamate group (-N-C(=S)-S-) shows strong absorption bands at 1250–1300 cm⁻¹ (C=S stretch) and 950–1000 cm⁻¹ (C-N stretch). Benzyl C-H stretches appear near 3000–3100 cm⁻¹ .
  • ¹H/¹³C NMR : The benzyl protons resonate as a singlet at δ 4.2–4.5 ppm (CH₂-S), while sec-butyl groups show multiplet splitting (δ 0.8–1.6 ppm). The thiocarbonyl carbon (C=S) appears at δ 190–200 ppm in ¹³C NMR .
  • Mass Spectrometry : Molecular ion peaks [M+H]⁺ at m/z 280–285 confirm the molecular formula (C₁₆H₂₅NOS), with fragmentation patterns revealing loss of benzyl (-91 Da) or sec-butyl (-57 Da) groups .

Q. What are the primary research applications of this compound in current studies?

  • Methodological Answer : The compound is primarily investigated as:

  • A pesticide/herbicide precursor : Its metal complexes (e.g., with Zn²⁺ or Sn⁴⁺) exhibit enhanced bioactivity against agricultural pathogens .
  • A ligand in coordination chemistry : The thiocarbamate group binds transition metals (e.g., Cu, Ni) to form complexes studied for catalytic or photochemical properties .
  • A model compound for computational studies : Its spectral and electronic properties are simulated using semi-empirical methods (AM1, PM3) to validate experimental data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Contradictions often arise from variations in:

  • Test organisms/cell lines : Standardize assays using OECD guidelines (e.g., Daphnia magna for ecotoxicity) or established cell lines (e.g., HEK293 for cytotoxicity) .
  • Compound purity : Validate purity via HPLC (≥95%) and elemental analysis (±0.3% deviation) before bioassays .
  • Dosage protocols : Use dose-response curves (e.g., IC₅₀ calculations) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
    • Data Analysis : Apply multivariate statistical tools (PCA, ANOVA) to isolate confounding variables and cross-reference with databases like ACToR for hazard data .

Q. What computational methods are used to simulate and validate the spectral data of this compound?

  • Methodological Answer :

  • Spectral Simulation : Semi-empirical methods (AM1, PM3) predict IR vibrational frequencies and NMR chemical shifts. For example, the C=S stretch computed at 1280 cm⁻¹ matches experimental IR data (1250–1300 cm⁻¹) .
  • Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-31G(d) level to calculate electronic properties (HOMO-LUMO gaps) and correlate with reactivity .
  • Validation : Overlay simulated and experimental spectra using software like GaussView or ORCA, ensuring RMSD values ≤5% for peak assignments .

Q. How do structural modifications of this compound influence its coordination chemistry with metal ions?

  • Methodological Answer :

  • Ligand Design : Replace the benzyl group with electron-withdrawing substituents (e.g., nitro groups) to enhance metal-binding affinity. Monitor changes via cyclic voltammetry (shift in redox potentials) .
  • Metal Complex Stability : Assess stability constants (log K) using potentiometric titrations. For example, Zn²⁺ complexes show higher stability (log K = 4.2) compared to Cu²⁺ (log K = 3.8) due to softer Lewis acid-base interactions .
  • Application-Specific Tuning : Introduce bifunctional ligands (e.g., pyridyl groups) to create heterometallic complexes for catalysis or sensing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.